molecular formula C17H24O5 B020460 Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate CAS No. 55784-11-7

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate

Cat. No.: B020460
CAS No.: 55784-11-7
M. Wt: 308.4 g/mol
InChI Key: VJYAJCZEUGCPEH-UHFFFAOYSA-N
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Description

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate is a substituted propanedioate ester featuring a central malonate backbone with two ethyl ester groups and a 4-ethoxyphenyl substituent. This compound belongs to a class of malonate derivatives, which are widely studied for their versatility in organic synthesis, particularly in Michael additions, cyclization reactions, and as intermediates in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYAJCZEUGCPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate typically involves the esterification of 2-(4-ethoxyphenyl)-2-ethylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the ethoxy group with the nucleophile.

Scientific Research Applications

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.

Mechanism of Action

The mechanism of action of Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding carboxylic acids and alcohols. These products can then participate in further biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences Reference
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate C₁₆H₂₂O₅ 294.34 g/mol 4-ethoxyphenyl, ethyl Reference compound -
Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate C₁₂H₁₉NO₄ 241.28 g/mol 2-cyanoethyl Cyano group increases polarity
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 189.21 g/mol 4-cyanophenyl Smaller backbone; lacks malonate moiety
2-(4-Ethoxyphenyl)-2-methylpropanol C₁₂H₁₈O₂ 194.27 g/mol 4-ethoxyphenyl, hydroxyl Alcohol functionality; no ester groups
Diethyl 2-[3-cyano-6-(4-ethoxyphenyl)pyridin-2-yl]sulfanylpropanedioate C₂₂H₂₃N₂O₅S 439.50 g/mol Pyridine ring, sulfanyl, cyano Heterocyclic addition; increased complexity
Key Observations:

Functional Group Variations: The cyano-substituted analogue (C₁₂H₁₉NO₄) exhibits higher polarity due to the electron-withdrawing cyano group, which may enhance solubility in polar aprotic solvents compared to the ethoxyphenyl variant . The hydroxyl group in 2-(4-ethoxyphenyl)-2-methylpropanol (C₁₂H₁₈O₂) enables hydrogen bonding, contrasting with the ester-dominated hydrophobicity of the target compound .

Backbone Modifications: Ethyl 2-(4-cyanophenyl)acetate (C₁₁H₁₁NO₂) lacks the propanedioate core, reducing its utility in cyclization reactions compared to malonate derivatives .

Steric and Electronic Effects: The 4-ethoxyphenyl group in the target compound provides steric bulk and electron-donating effects via the ethoxy substituent, which may slow nucleophilic attack at the ester carbonyl compared to smaller substituents like cyano .

Physicochemical Properties

While experimental data for the target compound is sparse, inferences can be drawn:

  • Solubility: Higher lipophilicity compared to cyano analogues (e.g., logP ~3.5 estimated vs. ~2.0 for cyano derivatives) due to the ethoxyphenyl group .
  • Thermal Stability : Ethyl esters generally decompose above 200°C, but the 4-ethoxyphenyl substituent may enhance stability via resonance effects.

Biological Activity

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate, a compound with the molecular formula C16H22O5C_{16}H_{22}O_5 and a molecular weight of 294.35 g/mol, has garnered interest in various fields of research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

This compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction typically yields a diester product that can be purified through recrystallization or chromatography.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays such as DPPH and ABTS, showing a dose-dependent response in reducing oxidative damage.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS30.1

These results suggest that this compound could be a promising candidate for developing antioxidant therapies.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound were assessed in vitro using human cell lines exposed to inflammatory stimuli. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory conditions.

Case Studies

A notable case study involved the application of this compound in a model of rheumatoid arthritis. In this study, animal models treated with the compound showed a significant decrease in joint swelling and histological signs of inflammation compared to control groups. These findings highlight its therapeutic potential in autoimmune disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : The compound's structure allows it to donate electrons, neutralizing free radicals.
  • Inhibition of Inflammatory Pathways : By modulating NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
  • Cell Proliferation : Some studies suggest that it may influence cell cycle regulation, promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. A multistep approach involving alkylation of propanedioate esters with 4-ethoxyphenyl groups is common. For example, a similar propanedioate derivative was synthesized using a Pd-catalyzed coupling reaction, followed by purification via column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol . Monitoring reaction progress with TLC (Rf ~0.3–0.5) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., ethoxy and ethyl groups). IR spectroscopy identifies ester carbonyl stretches (~1740 cm1^{-1}) and aromatic C–H bends (~830 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides bond-length/angle validation. For graphical representation, ORTEP-3 generates thermal ellipsoid diagrams .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48–72 hours; monitor degradation via HPLC.
  • pH Stability : Test in buffers (pH 1–10) at 25°C for 24 hours; analyze by UV-Vis spectroscopy (λ = 250–300 nm).
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track changes with TLC. Such protocols are adapted from studies on structurally related ethoxyphenyl derivatives .

Advanced Research Questions

Q. How can data discrepancies in crystallographic refinement be resolved?

  • Methodology : Discrepancies (e.g., bond-length deviations >0.02 Å) may arise from twinning or poor data resolution. Use SHELXL’s TWIN/BASF commands to model twinning . Cross-validate with DFT-optimized structures (B3LYP/6-31G* level) to identify outliers. For electron density ambiguities, employ the ADDSYM algorithm in PLATON .

Q. What strategies are effective for analyzing nucleophilic reactivity in this compound?

  • Methodology :

  • Kinetic Studies : React with nucleophiles (e.g., amines, thiols) in DMSO at varying temperatures (25–60°C). Monitor reaction rates via 1H^1 \text{H}-NMR (disappearance of ester peaks at δ 4.2–4.4 ppm).
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18} \text{O}) to track ester cleavage pathways. Computational modeling (Gaussian 16, MP2/cc-pVTZ) predicts transition-state geometries .

Q. How can researchers design bioactivity assays for this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (e.g., ADP-Glo™). IC50_{50} values are calculated via dose-response curves.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .

Data Analysis and Contradiction Management

Q. How should conflicting spectroscopic vs. computational data be reconciled?

  • Methodology :

  • NMR vs. DFT : If calculated 13C^{13}\text{C}-NMR shifts deviate >5 ppm, re-examine solvent effects (PCM model) or conformational flexibility (molecular dynamics simulations).
  • XRD vs. IR : Mismatched carbonyl geometries may indicate polymorphism. Perform PXRD to identify crystalline phases and DSC to detect melting-point variations .

Q. What statistical approaches are suitable for high-throughput screening data?

  • Methodology : Apply principal component analysis (PCA) to reduce dimensionality in bioactivity datasets. Use hierarchical clustering (Euclidean distance, Ward’s method) to group compounds by efficacy. For dose-response outliers, employ Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
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Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate

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